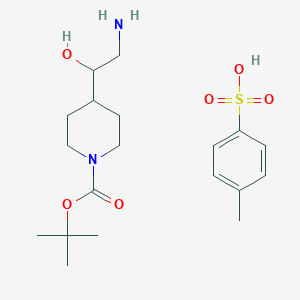

tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC13672810

Molecular Formula: C19H32N2O6S

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H32N2O6S |

|---|---|

| Molecular Weight | 416.5 g/mol |

| IUPAC Name | tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate;4-methylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C12H24N2O3.C7H8O3S/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,15H,4-8,13H2,1-3H3;2-5H,1H3,(H,8,9,10) |

| Standard InChI Key | DKJWEQOSNCEUNC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 4-position with a 2-amino-1-hydroxyethyl group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the protonated amine forms a salt with 4-methylbenzenesulfonic acid. Key structural features include:

-

Piperidine core: A six-membered saturated heterocycle providing conformational rigidity.

-

Boc protection: Enhances solubility in organic solvents and stabilizes the amine during synthesis.

-

Amino-hydroxyethyl side chain: Introduces hydrogen-bonding capabilities and chiral centers.

-

Tosylate counterion: Improves crystallinity and thermal stability .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular formula | C₁₉H₃₂N₂O₆S |

| Molecular weight | 416.53 g/mol |

| CAS Registry Number | 301221-57-8 (base compound) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| Stability | Hygroscopic; stable at -20°C under inert gas |

The tosylate salt form increases aqueous solubility compared to the free base, facilitating purification and handling .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves sequential functionalization of the piperidine ring:

Step 1: Boc Protection of Piperidine

Reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate under basic conditions yields tert-butyl piperidine-1-carboxylate. This step prevents undesired side reactions at the nitrogen .

Step 3: Tosylate Salt Formation

The free base is treated with p-toluenesulfonic acid in a polar solvent (e.g., ethanol), precipitating the title compound as a crystalline solid .

Optimization Challenges

-

Stereocontrol: The 2-amino-1-hydroxyethyl group introduces two chiral centers, requiring asymmetric synthesis techniques.

-

Purification: Chromatography on silica gel (20–30% ethyl acetate/cyclohexane) effectively isolates intermediates .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to:

-

Antiviral agents: Piperidine scaffolds are prevalent in HCV protease inhibitors.

-

Neurological therapeutics: Structural similarity to neurotransmitter analogs supports CNS drug development .

Salt Selection Rationale

The tosylate counterion offers:

-

Enhanced stability during storage.

-

Improved bioavailability through salt metathesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume